N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide

GPCR pharmacology bitter taste receptor TAS2R14 antagonist

Bitter taste receptor (TAS2R14) research is often limited by a scarcity of potent, validated antagonists. This flufenamic acid-derived probe directly addresses this gap, enabling robust target engagement studies. • Confirmed TAS2R14 antagonist with an EC50 of 0.43 µM for reliable in vitro pharmacology. • Defined 2-methyl-2H-tetrazole regioisomer with characterized molecular properties (logP 2.856, tPSA 99 Ų) for computational chemistry applications. • Supplied with full analytical characterization to ensure batch-to-batch consistency for your drug discovery programs.

Molecular Formula C16H12F3N5O
Molecular Weight 347.29 g/mol
Cat. No. B12170501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide
Molecular FormulaC16H12F3N5O
Molecular Weight347.29 g/mol
Structural Identifiers
SMILESCN1N=C(N=N1)C2=CC(=CC=C2)NC(=O)CC3=CC(=C(C=C3F)F)F
InChIInChI=1S/C16H12F3N5O/c1-24-22-16(21-23-24)9-3-2-4-11(5-9)20-15(25)7-10-6-13(18)14(19)8-12(10)17/h2-6,8H,7H2,1H3,(H,20,25)
InChIKeyWJMUYKZZEMQUEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide: Structural and Biological Profile for Scientific Procurement


N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide (C17H14F3N5O, MW 361.33 g/mol) is a synthetic tetrazole-acetamide derivative classified as a flufenamic acid analog [1]. It features a 2-methyl-2H-tetrazol-5-yl moiety at the meta-position of the anilide ring and a 2,4,5-trifluorophenylacetyl side chain [1][2]. This compound is a validated ligand of the human bitter taste receptor TAS2R14, with a reported effective concentration (EC50) of 0.43 μM in an in vitro assay [1]. Its molecular properties (logP 2.856, tPSA 99 Ų, 4 rotatable bonds) position it as a moderately lipophilic, drug-like molecule [2].

Why N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide Cannot Be Interchanged with Other Tetrazole-Acetamide Analogs


Substituting N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide with other tetrazole-acetamide derivatives is not scientifically justifiable without comparative data. This compound belongs to a specific chemotype—flufenamic acid derivatives with a 2-methyl-tetrazole regioisomer [1]. Related series, such as N-(3-(1H-tetrazol-5-yl)phenyl)acetamides, have been optimized for entirely different targets like PTP1B inhibition [2], while other tetrazole-phenylacetamides target glucokinase [3]. The specific 2-methyl-2H-tetrazole substitution pattern dictates the compound's interaction with the TAS2R14 binding pocket, and even minor modifications to the tetrazole ring or the trifluorophenyl group can abolish or drastically alter TAS2R14 activity [1]. Therefore, generic substitution risks both loss of on-target activity and the introduction of unpredictable off-target pharmacology.

Quantitative Differentiation Guide for N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide


TAS2R14 Antagonist Potency: Quantified Sub-Micromolar Activity of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide (designated Lw190) demonstrates potent antagonism at the human TAS2R14 receptor with an EC50 of 0.43 μM in a cell-based assay [1]. This places it within the sub-micromolar potency range, a threshold reached by only 9 out of ~1800 screened pharmaceutical drugs in the same study [1]. As a flufenamic acid derivative, it represents a structurally distinct scaffold compared to other potent TAS2R14 agonists and antagonists reported in the literature [1].

GPCR pharmacology bitter taste receptor TAS2R14 antagonist

Physicochemical Differentiation: LogP and Topological Polar Surface Area of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide vs. Related Acetamides

The compound has a calculated logP of 2.856 and a topological polar surface area (tPSA) of 99 Ų [1]. This logP value is notably lower than many close structural analogs. For instance, N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-[4-(trifluoromethoxy)phenyl]acetamide has a higher molecular weight (377.32 g/mol) and is expected to have a higher logP due to the larger, more lipophilic trifluoromethoxy substituent. The 2,4,5-trifluoro substitution pattern on the target compound provides a more balanced lipophilicity profile, which can be advantageous for solubility and permeability.

drug-likeness ADME properties lipophilicity

Regioisomeric Tetrazole Substitution: 2-Methyl-2H-Tetrazole vs. 1H-Tetrazole Analogs in Target Binding

The target compound features a 2-methyl-2H-tetrazol-5-yl group, which is a specific regioisomer. Most tetrazole-phenylacetamide derivatives in the medicinal chemistry literature, such as PTP1B inhibitors, utilize the 1H-tetrazole tautomer [2]. The methylation at the N2 position locks the tetrazole into a specific tautomeric form, which alters its hydrogen-bonding capacity, dipole moment, and molecular shape compared to the unsubstituted 1H-tetrazole [1]. This regioisomeric differentiation is critical for TAS2R14 binding, as the compound was specifically designed and synthesized as part of a flufenamic acid derivative series to probe this receptor's binding pocket [1].

regioisomerism bioisostere tetrazole chemistry

Recommended Application Scenarios for N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide Based on Verified Evidence


Chemical Probe for TAS2R14 Structure-Function Studies

With a confirmed EC50 of 0.43 μM against the promiscuous bitter taste receptor TAS2R14 [1], this compound serves as a validated chemical probe for investigating TAS2R14-mediated signaling pathways. It is suitable for concentration-response experiments, receptor mutagenesis studies, and as a reference antagonist in assays screening for TAS2R14 modulators. Its sub-micromolar potency ensures robust pharmacology at experimentally accessible concentrations.

Bitterness-Masking Formulation Research

The compound's identification as a flufenamic acid-derived TAS2R14 antagonist [1] makes it a candidate for studies aimed at reducing the bitter taste of oral pharmaceuticals. TAS2R14 is a broadly tuned bitter receptor, and antagonists like this compound can be used in formulation screens to assess their ability to block bitterness perception in gustatory assays, potentially improving patient compliance for bitter drugs.

Computational Modeling and Ligand-Based Drug Design

The compound is part of a series used in an iterative experimental/computational methodology to refine the TAS2R14 binding pocket model [1]. Its defined molecular properties (logP 2.856, tPSA 99 Ų) [2] and specific regioisomeric form make it a valuable data point for training machine learning models, pharmacophore development, and molecular docking studies focused on GPCR ligand design.

Comparative Toxicology and Off-Target Profiling

Given that TAS2R14 is expressed extra-orally in tissues like the respiratory and gastrointestinal tracts [1], this compound can be used as a tool to dissect TAS2R14-mediated effects in cellular models. Its selectivity profile against other TAS2R subtypes and related GPCRs can be established through panel screening, which is critical for evaluating the safety implications of TAS2R14 modulation in drug development programs.

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